N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the thiadiazole intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.
Nitration: Finally, the nitro group is introduced by nitrating the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Agriculture: The compound has been investigated for its herbicidal and pesticidal properties, offering potential for crop protection.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide varies depending on its application:
Antimicrobial and Antifungal Activity: The compound disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Herbicidal Activity: The compound interferes with essential metabolic processes in plants, leading to growth inhibition and death.
Comparison with Similar Compounds
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide can be compared with other thiadiazole derivatives:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group. It may exhibit different biological activities and potency.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group. This modification can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-2-20-12-15-14-11(21-12)13-10(17)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSFYGPUKSRRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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